Ethyl 7-hydroxyheptanoate
CAS No.: 6149-48-0
Cat. No.: VC5644723
Molecular Formula: C9H18O3
Molecular Weight: 174.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6149-48-0 |
|---|---|
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 |
| IUPAC Name | ethyl 7-hydroxyheptanoate |
| Standard InChI | InChI=1S/C9H18O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-8H2,1H3 |
| Standard InChI Key | BNQBCZORUIXFRE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCO |
Introduction
Synthesis and Preparation Methods
Primary Synthetic Route
The most well-documented synthesis involves the reaction of cycloheptanone with potassium persulfate (K₂S₂O₈) in ethanol or methanol. This one-step oxidation-esterification process yields ethyl or methyl 7-hydroxyheptanoate, respectively, with good efficiency . Key steps include:
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Oxidation of Cycloheptanone: Potassium persulfate acts as an oxidizing agent, converting cycloheptanone’s ketone group into a carboxylic acid intermediate.
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Esterification: Concurrent esterification with ethanol or methanol forms the corresponding 7-hydroxyheptanoate ester.
The reaction is typically conducted under reflux conditions, with yields optimized by controlling solvent polarity and reaction duration.
Physical and Chemical Properties
Ethyl 7-hydroxyheptanoate’s properties are inferred from structural analogs and reaction behavior:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| Boiling Point | ~250–300°C (estimated) |
| Solubility | Miscible in ethanol, methanol; low in water |
| Reactivity | Susceptible to oxidation, ester hydrolysis |
The hydroxyl group at C7 enhances polarity compared to non-functionalized esters, influencing solubility in polar aprotic solvents. Oxidation with agents like pyridinium chlorochromate (PCC) readily converts the hydroxyl group to a ketone, forming ethyl 7-oxoheptanoate .
Applications in Organic Synthesis
Precursor to Ketone Derivatives
Ethyl 7-hydroxyheptanoate’s oxidation yields ethyl 7-oxoheptanoate, a versatile intermediate for:
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Aldol Condensations: Formation of α,β-unsaturated ketones.
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Grignard Reactions: Synthesis of tertiary alcohols.
Synthesis of 7-Acetoxyheptanal
As demonstrated in , protecting the hydroxyl group (e.g., acetylation) followed by ester-to-acetate conversion enables the production of 7-acetoxyheptanal, a precursor for fragrance compounds.
Comparison with Related Esters
| Compound | Functional Group | Reactivity | Applications |
|---|---|---|---|
| Ethyl 7-hydroxyheptanoate | -OH | Oxidation, esterification | Ketone/alcohol synthesis |
| Ethyl 7-oxoheptanoate | =O | Nucleophilic addition | Aldehyde production |
| Ethyl heptanoate | None | Hydrolysis | Solvent, flavoring agent |
The hydroxyl group in ethyl 7-hydroxyheptanoate differentiates it from non-functionalized esters, enabling targeted chemical modifications absent in simpler analogs.
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